4-Phenyl-7,8-dihydroxycoumarin

Beschreibung

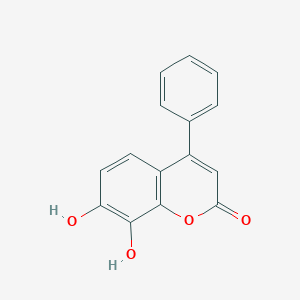

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7,8-dihydroxy-4-phenylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-12-7-6-10-11(9-4-2-1-3-5-9)8-13(17)19-15(10)14(12)18/h1-8,16,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVIIPJSVKTPBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10419942 | |

| Record name | 7,8-dihydroxy-4-phenyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10419942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842-01-3 | |

| Record name | 7,8-dihydroxy-4-phenyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10419942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,8-Dihydroxy-4-phenylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7,8 Dihydroxy 4 Phenyl 2h Chromen 2 One and Its Structural Analogues

Strategic Synthesis Approaches for the 2H-Chromen-2-one Skeleton

The formation of the fundamental coumarin (B35378) framework is a critical step in the synthesis of these compounds. Several key methodologies have been developed and refined for this purpose.

Pechmann Condensation Protocols

The Pechmann condensation is a cornerstone in coumarin synthesis, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgorganic-chemistry.org This method is widely applicable for producing 4-substituted coumarins. arkat-usa.org For the synthesis of 7,8-dihydroxy-4-phenyl-2H-chromen-2-one specifically, an acid-catalyzed condensation of 1,2,3-benzenetriol (pyrogallol) with ethyl benzoylacetate is a viable route. The reaction is typically promoted by strong acids such as sulfuric acid, polyphosphoric acid, or Lewis acids like aluminum chloride. wikipedia.orgnih.gov

The mechanism involves an initial transesterification, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the electron-rich phenol ring, and subsequent dehydration to form the lactone ring of the coumarin. wikipedia.org The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product. nih.govjetir.org For instance, the use of solid acid catalysts like Nafion resin/silica nanocomposites has been shown to produce 7-hydroxycoumarins in high yields under mild conditions. researchgate.net Similarly, catalysts such as sulfamic acid and bismuth chloride have been employed to accelerate the condensation, sometimes in solvent-free or microwave-assisted conditions to enhance efficiency and reduce environmental impact. arkat-usa.orgnih.gov

Table 1: Examples of Catalysts Used in Pechmann Condensation for Coumarin Synthesis

| Catalyst | Starting Materials | Key Features |

| Sulfamic acid | Phenols and β-ketoesters | Efficient, solvent-free conditions. arkat-usa.org |

| Boron trifluoride dihydrate | Substituted phenols and methyl acetoacetate | Excellent yields (98-99%). nih.gov |

| Zirconia-based heterogeneous catalyst | Substituted phenols and β-ketoesters | Catalyst reusability. rsc.org |

| Poly(4-vinylpyridinium) hydrogen sulfate | Substituted phenols and β-ketoester | Ultrasound irradiation at ambient temperature. rsc.org |

| Nafion resin/silica nanocomposites | Resorcinol (B1680541) and ethyl acetoacetate | High yields, mild reaction conditions. researchgate.net |

| InCl3 | Phenols and ethyl acetoacetate | Rapid, environmentally friendly ball mill process. mdpi.com |

Multi-step Synthesis Pathways

Beyond single-step condensations, multi-step pathways offer greater control and versatility in constructing the 4-phenylcoumarin (B95950) scaffold. rsc.org One such approach involves the reaction of phenylpropiolic acid with phenols in the presence of polyphosphoric acid and a thallium(III) salt, which directs the reaction exclusively toward the formation of 4-phenylcoumarins. rsc.orgresearchgate.net Another multi-stage synthesis can begin with aryl Grignard reagents. rsc.org

The Knoevenagel condensation is another key reaction in multi-step syntheses, often used to prepare coumarin-3-carboxylic acids from salicylaldehydes and active methylene (B1212753) compounds like Meldrum's acid. nih.gov Furthermore, a multi-step route for coumarin-triazole hybrids involved the initial reaction of substituted salicylaldehydes with diethylmalonate, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form hydrazides. nih.gov These hydrazides were then converted to the target triazole hybrids through several subsequent steps. nih.gov

Electrochemical Synthesis Methods

Electrochemical methods present a modern and often environmentally friendly alternative for synthesizing coumarin derivatives. These techniques can offer high selectivity and avoid the use of harsh reagents. For instance, the electrochemical oxidation of catechols in the presence of 4-mercaptocoumarin as a nucleophile has been used to synthesize 4-(dihydroxyphenylthio)-2H-chromen-2-one derivatives in a one-pot process. nih.govresearchgate.net This reaction proceeds through an EC (electrochemical-chemical) mechanism in an undivided cell under constant current. nih.gov

Cyclic voltammetry is a valuable tool for studying the electrochemical properties and reaction mechanisms of coumarin derivatives. acs.orgnih.gov Studies have utilized this technique to investigate the oxidation and reduction pathways of various coumarin compounds, including those with pyridine (B92270) and thiophene (B33073) substituents. researchgate.net Furthermore, electrochemical approaches have been developed for the selective functionalization of the coumarin ring, such as the silylation at the C-3 position. frontiersin.org

Catalyst-Assisted Synthesis (e.g., Biogenic ZnO Nanoparticles)

The use of catalysts, particularly nanocatalysts, has gained significant traction in organic synthesis for their high efficiency and reusability. While the specific use of biogenic ZnO nanoparticles for the synthesis of 7,8-dihydroxy-4-phenyl-2H-chromen-2-one is not detailed in the provided search results, the principle of using such catalysts for coumarin synthesis is well-established. For example, sulfonated carbon-coated magnetic nanoparticles have been used as a catalyst for the Pechmann condensation to produce substituted coumarins under solvent-free conditions. rsc.org

Various metal catalysts, including copper complexes, have also been employed in the synthesis of coumarins. mdpi.com Copper-catalyzed reactions have been utilized for the synthesis of 4-arylcoumarins through hydroarylation with arylboronic acids. mdpi.com These catalytic methods often offer advantages such as milder reaction conditions, higher yields, and greater functional group tolerance compared to traditional methods.

Chemical Derivatization and Functionalization Strategies

Once the core coumarin structure is established, it can be further modified to introduce various functional groups and heterocyclic moieties, thereby expanding the chemical space and potential applications of these compounds.

Introduction of Heterocyclic Moieties (e.g., Triazoles, Pyrimidines, Pyrazoles, Thiophenes)

The introduction of heterocyclic rings onto the coumarin scaffold is a common strategy to create hybrid molecules with potentially enhanced properties.

Triazoles: Coumarin-triazole hybrids have been synthesized through various routes. nih.gov One common method is the "click" reaction, a 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne. acs.orgresearchgate.net For example, 4-O-propargylated coumarin can be reacted with a benzyl (B1604629) azide to yield the corresponding triazole. acs.org Another approach involves the multi-step synthesis starting from hydroxycoumarins, which are then functionalized with a triazole ring. acs.orgnih.govacu.edu.in

Pyrimidines: Coumarin-pyrimidine hybrids can be synthesized by the condensation reaction of an α,β-unsaturated ketone derivative of a coumarin with guanidine (B92328). nih.govresearchgate.net For example, 6-acetyl-5-hydroxy-4-methylcoumarin can be converted to an α,β-unsaturated ketone, which then undergoes cyclization with guanidine to form the pyrimidine (B1678525) ring. nih.gov

Pyrazoles: The synthesis of coumarin-pyrazole derivatives often involves the reaction of a coumarin-derived hydrazone with a reagent like phosphorus oxychloride and dimethylformamide to form a formyl-substituted pyrazole (B372694). nih.gov This pyrazole can then be further derivatized. nih.gov Fused pyrazolo[c]coumarin derivatives can also be prepared, offering a rigid structure with potential for diverse biological activities. tandfonline.comrsc.orgresearchgate.net

Thiophenes: Thiophene-containing coumarins have been synthesized through reactions like the Stille or Suzuki coupling. acs.org For instance, a bromo-substituted coumarin can be coupled with a stannylated thiophene derivative in the presence of a palladium catalyst. acs.org Another method involves the reaction of a salicylaldehyde (B1680747) derivative with thiophene-2-acetonitrile. acs.org Additionally, thiophene rings can be fused to the coumarin core to create thieno[c]benzopyranones. semanticscholar.orgacgpubs.orgnih.gov

Table 2: Summary of Heterocyclic Derivatization Strategies

| Heterocycle | Synthetic Approach | Starting Coumarin Derivative | Key Reagents |

| Triazole | Click Reaction (1,3-dipolar cycloaddition) | Propargylated coumarin | Benzyl azide, Sodium azide. acs.org |

| Pyrimidine | Condensation and Cyclization | α,β-Unsaturated ketone of coumarin | Guanidine. nih.gov |

| Pyrazole | Cyclization of hydrazone | Hydrazone of acetylcoumarin | POCl3, DMF. nih.gov |

| Thiophene | Stille/Suzuki Coupling | Bromo-substituted coumarin | Stannylated or boronic acid derivative of thiophene, Palladium catalyst. acs.org |

The synthesis of 7,8-dihydroxy-4-phenyl-2H-chromen-2-one, a neoflavone, and its derivatives involves a variety of chemical reactions. drugbank.com These methods are designed to construct the characteristic 4-phenylcoumarin skeleton.

Hydrazone Derivative Synthesis

The synthesis of hydrazone derivatives of 7,8-dihydroxy-4-phenyl-2H-chromen-2-one is a key area of research. These derivatives are created by reacting the parent coumarin with various hydrazides. This process introduces a hydrazone group (-C=N-NH-C=O) into the molecule, often at the C-4 position of the coumarin ring. The specific reaction conditions and the choice of hydrazide determine the final structure and properties of the derivative.

Substitution at Specific Positions (e.g., C-4, C-7, C-8)

The modification of the 7,8-dihydroxy-4-phenyl-2H-chromen-2-one scaffold through substitution at various positions is a common strategy to create a diverse range of analogues.

C-4 Position: The phenyl group at the C-4 position can be substituted with various other aryl groups. This is often achieved through Suzuki-Miyaura cross-coupling reactions, where a boronic acid is coupled with a halogenated coumarin precursor. nih.gov This method allows for the introduction of a wide array of substituted phenyl rings at this position.

C-7 and C-8 Positions: The hydroxyl groups at the C-7 and C-8 positions are reactive sites for various modifications. For instance, they can be alkylated or acylated to introduce different functional groups. In the synthesis of 7-hydroxy-4-phenylchromen-2-one linked to triazole moieties, a click chemistry approach is utilized to attach triazole rings at the C-7 position. nih.gov This involves the reaction of an azide-functionalized coumarin with an alkyne-containing triazole precursor.

A study on the nicotinoylation of 5,7-dihydroxy-4-phenylcoumarin (B1236179) demonstrated selective protection of the 5-O position. chimicatechnoacta.ru This was followed by tosylation and subsequent removal of the nicotinoyl group to yield a 5-hydroxy-7-tosyloxy-coumarin derivative. chimicatechnoacta.ru

Linear Conjugation with Ring Systems (e.g., 1,4-Dioxane)

The synthesis of derivatives of 7,8-dihydroxy-4-phenyl-2H-chromen-2-one can involve the linear conjugation with other ring systems. While specific examples directly linking 7,8-dihydroxy-4-phenyl-2H-chromen-2-one with a 1,4-dioxane (B91453) ring are not prevalent in the provided search results, the synthesis of related crowned coumarins provides insight into such conjugations. For example, 7,8-dihydroxy-3-(3,4-dihydroxyphenyl)-2H-chromen-2-one has been reacted with poly(ethylene glycol) ditosylates to form bis-crown ethers. researchgate.net This demonstrates the feasibility of linking the dihydroxy-phenylcoumarin scaffold to cyclic ethers.

Reaction Condition Optimization and Yield Enhancement in Synthesis

The efficiency of synthesizing 7,8-dihydroxy-4-phenyl-2H-chromen-2-one and its analogues is highly dependent on the reaction conditions. Researchers have explored various methods to optimize these conditions and enhance product yields.

Common synthetic routes for coumarins include the Pechmann condensation, Knoevenagel condensation, and Suzuki-Miyaura cross-coupling. nih.gov The Pechmann reaction, which involves the condensation of a phenol with a β-keto ester in the presence of an acid catalyst, is a widely used method for coumarin synthesis. nih.govpmf.unsa.ba

Optimization of the Pechmann reaction for the synthesis of 7-hydroxy-4-(2-fluorophenyl)coumarin involved reacting resorcinol and methyl 2-fluorobenzoylacetate with sulfuric acid at a controlled temperature of 35°C, resulting in a high yield of 91%. nih.gov

In the synthesis of 4-arylcoumarins, the use of ionic liquids has been shown to enhance the activity of metal triflates in intramolecular Friedel-Crafts alkenylation. mdpi.com Furthermore, palladium-catalyzed oxidative Heck coupling reactions have been successfully employed to transform simple coumarins into 4-arylcoumarins in good yields. mdpi.com

For the synthesis of 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives, a one-pot, three-component reaction catalyzed by ammonium (B1175870) acetate (B1210297) has been developed, offering good to excellent yields under mild conditions. nih.gov The optimization of this reaction involved screening various catalysts and solvents, with ammonium acetate in ethanol (B145695) proving to be the most effective. nih.gov

The table below summarizes various synthetic methods and the reported yields for different coumarin derivatives.

| Compound | Synthetic Method | Catalyst/Reagents | Yield (%) | Reference |

| 7-Hydroxy-4-(2-fluorophenyl)coumarin | Pechmann Reaction | H₂SO₄ | 91 | nih.gov |

| 4-Arylcoumarins | Pd-catalyzed oxidative Heck coupling | Pd(II), Aryl boronic acids | Good | mdpi.com |

| 7-Hydroxy-4-phenyl-1,2-dihydroquinoline derivatives | One-pot, three-component reaction | Ammonium acetate | 63-97 | nih.gov |

| 4-Methyl-2-oxo-2H-chromen-6-yl benzoate | Benzoylation | Benzoyl chloride, NaOH | High | pmf.unsa.ba |

| 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one | Oxidation and Hydrolysis | Pb(OAc)₄, HCl-i-PrOH | 80 | mdpi.com |

Advanced Spectroscopic and Crystallographic Characterization of 7,8 Dihydroxy 4 Phenyl 2h Chromen 2 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 7,8-dihydroxy-4-phenyl-2H-chromen-2-one, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for structural verification.

Proton (¹H-NMR) Chemical Shift Analysis

The ¹H-NMR spectrum of 7,8-dihydroxy-4-phenyl-2H-chromen-2-one, typically recorded in a solvent like DMSO-d₆, reveals distinct signals corresponding to each unique proton in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.32–7.77 ppm. The protons on the dihydroxy-substituted benzene (B151609) ring of the coumarin (B35378) core resonate as a multiplet between δ 6.65 and 6.88 ppm. A characteristic singlet for the vinyl proton at position 3 is observed around δ 6.14 ppm. The two hydroxyl protons are visible as singlets at approximately δ 9.42 and δ 10.19 ppm, with their exact positions being sensitive to solvent and concentration.

Table 1: ¹H-NMR Chemical Shift Data for 7,8-Dihydroxy-4-phenyl-2H-chromen-2-one

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 10.19 | s | 1H | -OH |

| 9.42 | s | 1H | -OH |

| 7.77–7.32 | m | 5H | Aromatic-H (Phenyl) |

| 6.88–6.65 | m | 2H | Aromatic-H (Coumarin) |

| 6.14 | s | 1H | C3-H |

| Solvent: DMSO-d₆ |

Carbon (¹³C-NMR) Resonance Interpretation

The ¹³C-NMR spectrum provides a detailed map of the carbon skeleton. In DMSO-d₆, the carbonyl carbon (C-2) of the lactone ring shows a characteristic downfield signal at δ 160.56 ppm. The carbons bearing the hydroxyl groups (C-7 and C-8) and the oxygen-bearing carbon of the lactone (C-8a) resonate at δ 144.37, 133.10, and 150.11 ppm, respectively. The carbon atoms of the phenyl ring appear in the typical aromatic region between δ 128.90 and 135.94 ppm. The remaining carbons of the coumarin nucleus are observed at δ 156.42 (C-4), 110.72 (C-3), 117.78 (C-4a), 112.81 (C-5), and 111.97 (C-6).

Table 2: ¹³C-NMR Chemical Shift Data for 7,8-Dihydroxy-4-phenyl-2H-chromen-2-one

| Chemical Shift (δ) ppm | Assignment |

| 160.56 | C-2 |

| 156.42 | C-4 |

| 150.11 | C-8a |

| 144.37 | C-7 |

| 135.94 | C-1' |

| 133.10 | C-8 |

| 129.94 | C-2', C-6' |

| 129.20 | C-4' |

| 128.90 | C-3', C-5' |

| 117.78 | C-4a |

| 112.81 | C-5 |

| 111.97 | C-6 |

| 110.72 | C-3 |

| Solvent: DMSO-d₆ |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is instrumental in identifying the key functional groups present in 7,8-dihydroxy-4-phenyl-2H-chromen-2-one. The spectrum is characterized by a broad absorption band in the region of 3200-3500 cm⁻¹, indicative of the O-H stretching vibrations of the two hydroxyl groups. The presence of the α,β-unsaturated lactone is confirmed by a strong carbonyl (C=O) stretching absorption band typically appearing around 1700-1730 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region, while C-O stretching vibrations from the ether and phenol (B47542) groups appear in the 1000-1300 cm⁻¹ range. jmaterenvironsci.com

Table 3: Key FTIR Absorption Bands for 7,8-Dihydroxy-4-phenyl-2H-chromen-2-one

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-3500 | O-H stretch | Hydroxyl |

| 1700-1730 | C=O stretch | Lactone |

| 1450-1600 | C=C stretch | Aromatic |

| 1000-1300 | C-O stretch | Ether, Phenol |

Mass Spectrometry Techniques for Molecular Formula Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of 7,8-dihydroxy-4-phenyl-2H-chromen-2-one. The experimentally determined exact mass is consistent with the calculated value for the molecular formula C₁₅H₁₀O₄, confirming the atomic composition of the molecule. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar molecules like 7,8-dihydroxy-4-phenyl-2H-chromen-2-one. In positive ion mode, the spectrum typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺. This technique further corroborates the molecular weight of the compound. ufz.de The fragmentation pattern observed in MS/MS experiments can provide additional structural information. sciepub.com

X-ray Diffraction Analysis for Crystalline Structure Determination

The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to understanding a compound's physical and chemical properties. X-ray diffraction is the definitive method for determining this arrangement. For derivatives of 7,8-dihydroxy-4-phenyl-2H-chromen-2-one, X-ray crystallography provides invaluable insights into their solid-state conformation, intermolecular interactions, and packing motifs.

Detailed structural analysis has been successfully performed on derivatives such as 7,8-dihydroxy-4-methylcoumarin (B1670369), a closely related compound. The determination of its crystal structure reveals the specific geometric parameters and the nature of the non-covalent interactions that stabilize the crystal packing.

The structure of 7,8-dihydroxy-4-methylcoumarin was elucidated using single-crystal X-ray diffraction. nih.gov The analysis showed that the compound crystallizes in the triclinic space group P1. nih.gov The coumarin moiety itself is essentially planar, a common feature for this class of compounds. researchgate.net The crystal structure is significantly stabilized by intermolecular O-H···O hydrogen bonds, which involve the water molecules of crystallization. researchgate.net

The crystallographic data obtained for this derivative provides a solid foundation for understanding the structural characteristics of the broader class of 7,8-dihydroxy-4-phenyl-2H-chromen-2-one derivatives. These findings are crucial for structure-activity relationship (SAR) studies, where minor changes in the three-dimensional structure can lead to significant differences in biological activity. The planarity of the coumarin system and the specific hydrogen bonding patterns observed are key features that can be correlated with the compound's interactions with biological targets.

Below is a table summarizing the crystallographic data for a representative derivative.

Crystallographic Data for 7,8-dihydroxy-4-methylcoumarin

| Parameter | Value |

| Empirical Formula | C₁₀H₈O₃·H₂O |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 7.631(2) |

| b (Å) | 9.456(5) |

| c (Å) | 7.075(3) |

| α (°) ** | 103.13(3) |

| β (°) | 91.84(3) |

| γ (°) | 68.21(3) |

| Volume (ų) ** | 460.9(3) |

| Z | 2 |

| Reference | nih.gov |

Computational and in Silico Approaches in the Study of 7,8 Dihydroxy 4 Phenyl 2h Chromen 2 One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 7,8-dihydroxy-4-phenyl-2H-chromen-2-one, molecular docking simulations are employed to investigate its binding affinity and interaction patterns with various biological targets, such as enzymes and receptors.

The process involves preparing the 3D structure of the ligand (7,8-dihydroxy-4-phenyl-2H-chromen-2-one) and the target protein, followed by the use of docking algorithms to explore various binding poses. The results are then scored based on the predicted binding energy, with lower scores generally indicating a more favorable interaction. These studies can reveal key amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. For instance, docking studies on similar coumarin (B35378) derivatives have been used to identify potential inhibitors of enzymes like phosphodiesterase-4 (PDE4) by predicting their binding modes within the active site. ajpp.in

Table 1: Representative Molecular Docking Results for 7,8-dihydroxy-4-phenyl-2H-chromen-2-one with a Hypothetical Target Protein

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

| Hypothetical Kinase A | -8.5 | LYS76, GLU91 | Hydrogen Bond |

| VAL23, ILE89 | Hydrophobic Interaction | ||

| Hypothetical Protease B | -7.2 | ASP189, SER195 | Hydrogen Bond |

| TRP215, TYR228 | Pi-Pi Stacking |

Note: The data in this table is illustrative and based on typical outcomes of molecular docking studies.

Molecular Dynamics Simulations to Elucidate Conformational Behavior

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and dynamic behavior of molecules over time. mdpi.com For 7,8-dihydroxy-4-phenyl-2H-chromen-2-one, MD simulations can be used to study the stability of the ligand-target complex predicted by molecular docking. By simulating the movement of atoms in the complex within a physiological environment (e.g., in water), researchers can assess the stability of the binding pose and observe any conformational rearrangements. mdpi.com

Binding Energy Calculations (e.g., MM-GB(PB)SA methods)

To obtain a more accurate estimation of the binding affinity of 7,8-dihydroxy-4-phenyl-2H-chromen-2-one to its target, binding free energy calculations are performed. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point techniques used for this purpose. nih.govidrblab.orgnih.govsci-hub.se

These methods calculate the binding free energy by combining the molecular mechanics energy of the complex with the free energy of solvation. The total binding free energy is composed of contributions from van der Waals interactions, electrostatic interactions, and solvation energy. MM/GBSA is often favored for its computational efficiency, making it a powerful tool in drug design for ranking the binding affinities of different ligands. nih.gov

Table 2: Example of Binding Free Energy Decomposition for 7,8-dihydroxy-4-phenyl-2H-chromen-2-one with a Hypothetical Target

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -20.8 |

| Polar Solvation Energy | 35.5 |

| Nonpolar Solvation Energy | -5.1 |

| Total Binding Free Energy (ΔG_bind) | -35.6 |

Note: The data in this table is for illustrative purposes to demonstrate the components of MM/GBSA calculations.

In Silico Bio-evaluation and Prediction of Biological Potency

In silico bio-evaluation involves the use of computational models to predict the biological activity of a compound. For 7,8-dihydroxy-4-phenyl-2H-chromen-2-one, this can include predicting its potential as an inhibitor of specific enzymes or its activity against certain cell lines. These predictions are often based on Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of a compound with its biological activity.

By comparing the structural features of 7,8-dihydroxy-4-phenyl-2H-chromen-2-one to those of known active compounds, its potential biological potency can be estimated. This approach helps in prioritizing compounds for further experimental testing and in designing new derivatives with improved activity.

Computational Assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

The ADMET properties of a drug candidate are crucial for its success. In silico tools are widely used to predict the ADMET profile of compounds like 7,8-dihydroxy-4-phenyl-2H-chromen-2-one early in the drug discovery process. mdpi.com These predictions help in identifying potential liabilities such as poor absorption, unfavorable distribution, rapid metabolism, or toxicity.

Various computational models are available to predict properties like oral bioavailability, blood-brain barrier permeability, interaction with metabolic enzymes (e.g., cytochrome P450s), and potential toxicities. These predictions are based on the physicochemical properties of the molecule and its structural similarity to compounds with known ADMET profiles.

Table 3: Predicted ADMET Properties of 7,8-dihydroxy-4-phenyl-2H-chromen-2-one

| Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Good oral absorption is likely. |

| Blood-Brain Barrier Penetration | Low | Unlikely to cross the blood-brain barrier. |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this enzyme. |

| hERG Inhibition | Low risk | Low potential for cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Low likelihood of being a carcinogen. |

Note: This table presents hypothetical ADMET predictions for illustrative purposes.

Mechanistic Insights and Molecular Targeting by 7,8 Dihydroxy 4 Phenyl 2h Chromen 2 One

Enzyme Inhibition Profiles

Inhibition of Skin Aging-Related Enzymes (Tyrosinase, Elastase, Collagenase, Hyaluronidase)

Research into coumarin (B35378) derivatives has highlighted their potential as inhibitors of enzymes implicated in skin aging. A study on a series of structurally related 7,8-dihydroxy-4-phenylbenzo[g]coumarins demonstrated significant inhibitory properties against four key enzymes: tyrosinase, elastase, collagenase, and hyaluronidase. researchgate.net The synthesized coumarins in this study showed strong inhibitory effects, which were found to be competitive in nature against the tested enzymes. researchgate.net The core structure, 7,8-dihydroxy-4-phenylbenzo[g]coumarin, was identified as being primarily responsible for these potent anti-skin-aging effects. researchgate.net

Tyrosinase: This enzyme is crucial in the biosynthesis of melanin, and its inhibition is a key strategy for managing hyperpigmentation. nih.govmdpi.comresearchgate.net

Elastase: This enzyme degrades elastin, a protein essential for skin elasticity.

Collagenase: Collagenases are enzymes that break down collagen, the primary structural protein in the skin's connective tissue. nih.govworthington-biochem.commdpi.commdpi.com Their inhibition is vital for maintaining skin firmness. mdpi.com

Hyaluronidase: This enzyme catalyzes the degradation of hyaluronic acid, a major component of the extracellular matrix that contributes to skin hydration and structure. researchgate.netnih.gov

The study concluded that the general framework of these synthesized coumarins is responsible for their superior anti-skin-aging effects, with substitutions on the phenyl ring playing a minor role. researchgate.net

Paraoxonase 1 (PON1) Enzyme Inhibition

Paraoxonase 1 (PON1) is an enzyme associated with high-density lipoprotein (HDL) that plays a role in protecting against oxidative stress by hydrolyzing lipid peroxides. dergipark.org.tr Several studies have investigated the in vitro inhibitory effects of dihydroxy coumarin derivatives on human serum PON1.

Studies have shown that 7,8-dihydroxy coumarin derivatives that are water-soluble can effectively inhibit PON1 activity. tandfonline.com While some comparisons suggest no significant difference in inhibitory activity between 7-hydroxy and 7,8-dihydroxy coumarin scaffolds, other specific comparisons indicate that a 7,8-dihydroxy coumarin derivative can be more active than its 7-hydroxy counterpart. tandfonline.com

Research on various 6,7-dihydroxy-3-phenyl-2H-chromen-2-one derivatives demonstrated that these compounds are effective inhibitors of purified human serum PON1, with IC50 values in the micromolar range. nih.gov For instance, 6,7-dihydroxy-3-(4-methylphenyl)-2H-chromen-2-one was identified as a particularly potent inhibitor with an IC50 value of 0.003 mM. tandfonline.comnih.gov The inhibition mechanisms were found to be noncompetitive or uncompetitive depending on the specific derivative. nih.gov These findings demonstrate that PON1 activity is highly sensitive to dihydroxy coumarin derivatives. nih.gov

| Compound | IC50 Value (mM) | Reference |

|---|---|---|

| 6,7-dihydroxy-3-(4-methylphenyl)-2H-chromen-2-one | 0.003 | tandfonline.comnih.gov |

| 6,7-dihydroxy-3-(2-methylphenyl)-2H-chromen-2-one | 0.012 | nih.gov |

| 6,7-dihydroxy-3-(3-methylphenyl)-2H-chromen-2-one | 0.022 | nih.gov |

| Unsubstituted 6,7-dihydroxy coumarin | 0.178 | nih.gov |

Enolase Inhibition (e.g., Bos taurus Enolase, Theileria annulata Enolase)

No specific research findings on the inhibition of enolase by 7,8-dihydroxy-4-phenyl-2H-chromen-2-one were identified in the performed searches.

Interaction with Cellular Signaling Pathways

Apoptosis-Related Pathways (e.g., Bax/Bcl-2 Expression)

While direct studies on 7,8-dihydroxy-4-phenyl-2H-chromen-2-one are limited, research on its structural isomer, 7,8-dihydroxyflavone (7,8-DHF) , provides insights into potential interactions with apoptosis pathways. It is important to note that as isomers, these compounds may exhibit different biological activities.

Studies on 7,8-DHF have shown that it can induce apoptosis in human hepatocarcinoma cells. nih.govnih.gov The mechanism involves the modulation of the Bax/Bcl-2 protein family, which are key regulators of the apoptotic process. nih.gov Specifically, treatment with 7,8-DHF led to a significant decrease in the protein expression of the anti-apoptotic protein Bcl-2. nih.govnih.gov This shift in the balance between pro- and anti-apoptotic proteins can promote programmed cell death. nih.gov These findings suggest that 7,8-DHF-induced apoptosis occurs via a caspase-dependent mechanism. nih.govnih.gov

| Protein | Effect of Treatment | Cell Line | Reference |

|---|---|---|---|

| Bcl-2 | Decreased expression | HUH-7 (Human Hepatocarcinoma) | nih.govnih.gov |

| Bax | Overexpression associated with apoptosis | General Apoptosis Pathway | nih.gov |

Akt/NF-κB Signaling Pathway Modulation

The coumarin scaffold, central to the structure of 7,8-dihydroxy-4-phenyl-2H-chromen-2-one, is implicated in the modulation of the Akt/NF-κB signaling pathway. Research into coumarin derivatives has demonstrated their potential to mediate cytotoxicity in cancer cells through the inhibition of the PI3K/Akt pathway mdpi.com. The nuclear factor-κB (NF-κB) is a widely expressed transcription factor that governs the expression of numerous genes involved in inflammation, cell survival, and proliferation nih.gov. The inhibition of the NF-κB pathway is a significant therapeutic strategy, and various small molecules have been identified as inhibitors nih.govmdpi.com.

Studies on structurally related 2-phenyl-4H-chromen-4-one derivatives have shown they can suppress inflammation by inhibiting pathways that lead to the production of inflammatory cytokines like TNF-α and IL-6 nih.govnih.gov. While direct evidence for 7,8-dihydroxy-4-phenyl-2H-chromen-2-one is limited, the broader class of flavonoid and coumarin compounds has established anti-inflammatory properties often linked to the downregulation of NF-κB signaling mdpi.commdpi.com. For instance, certain compounds are known to inhibit IκB kinase (IKK), which is crucial for the activation of NF-κB mdpi.com. This collective evidence suggests that the 4-phenyl-2H-chromen-2-one core structure is a viable scaffold for interacting with and potentially inhibiting the Akt/NF-κB axis.

Direct Molecular Targets and Protein Interactions

Myeloid Cell Leukemia 1 (Mcl-1) Inhibition

Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein of the Bcl-2 family, and its overexpression is a known resistance mechanism in various cancers nih.govresearchgate.net. This makes Mcl-1 a compelling target for anticancer drug development researchgate.netyoutube.com. The coumarin scaffold has been specifically investigated for its potential as an Mcl-1 inhibitor.

While direct inhibitory data for 7,8-dihydroxy-4-phenyl-2H-chromen-2-one is not prominently available, related natural flavones, which share structural similarities, have been shown to induce cancer cell apoptosis through the transcriptional suppression and downregulation of Mcl-1 nih.govnih.gov. Flavone-induced apoptosis is associated with the proteasomal degradation of the Mcl-1 protein nih.gov. The development of potent and selective small-molecule Mcl-1 inhibitors is an active area of research, with some compounds showing high affinity in the nanomolar range bioworld.com. The 4-phenylcoumarin (B95950) structure is among the scaffolds synthesized and evaluated for this purpose, indicating its relevance as a potential Mcl-1 inhibitor nih.govresearchgate.netnih.gov.

Table 1: Activity of Related Flavonoids on Neutrophil Apoptosis via Mcl-1

| Compound | EC50 for Apoptosis Induction | Mechanism |

|---|---|---|

| Apigenin | 12.2 µM | Down-regulation of Mcl-1 nih.gov |

| Luteolin | 14.6 µM | Down-regulation of Mcl-1 nih.gov |

Checkpoint Kinases (CHK1, CHK2) and WEE1 Kinase Inhibition

The DNA damage response (DDR) pathway, which includes the kinases ATM, ATR, CHK1, CHK2, and WEE1, is essential for maintaining genomic integrity and is a major target in oncology nih.gov. Inhibitors of these checkpoint kinases can prevent cancer cells from repairing DNA damage, thereby sensitizing them to therapy nih.gov.

A screening of chromen-4-one derivatives identified a related structure, 2-morpholino-8-phenyl-4H-chromen-4-one, as a hit for inhibiting ATM kinase, a key upstream activator in the DDR cascade nih.gov. While CHK1 and WEE1 are downstream effectors, this finding highlights the potential of the broader chromenone scaffold to interact with kinases in this pathway. The combined inhibition of CHK1 and WEE1 has been shown to produce synergistic anticancer effects by inducing significant DNA damage during the S-phase of the cell cycle haematologica.orgoncotarget.com. Although specific studies on 7,8-dihydroxy-4-phenyl-2H-chromen-2-one are not available, computational studies on other natural compounds have explored their potential to inhibit CHK1 and WEE1 proteins researchgate.net.

Human Epidermal Growth Factor Receptor 2 (HER2) Interaction

The Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established target in cancer therapy, particularly in breast cancer nih.gov. Current therapeutic strategies primarily involve monoclonal antibodies like Trastuzumab and Pertuzumab, which bind to the extracellular domain of the HER2 protein nih.govresearchgate.netnih.govresearchgate.net. There is no scientific literature available from the search results to indicate that the small molecule 7,8-dihydroxy-4-phenyl-2H-chromen-2-one directly interacts with or inhibits the HER2 receptor.

Tumor Necrosis Factor-alpha (TNF-α) Inhibition

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine central to the inflammatory cascade. A study focused on novel 2-phenyl-4H-chromen-4-one derivatives, a class to which 7,8-dihydroxy-4-phenyl-2H-chromen-2-one belongs, identified compounds that could significantly downregulate the expression of TNF-α in response to inflammatory stimuli nih.govnih.gov. This anti-inflammatory activity was linked to the inhibition of the TLR4/MAPK signaling pathway nih.govnih.gov. The general anti-inflammatory properties of coumarins and flavonoids are well-documented, often attributed to their ability to modulate cytokine production and related signaling pathways mdpi.comnih.govresearchgate.net.

Estrogen Receptor (ER) and Progesterone Receptor (PR) Interactions

Estrogen and progesterone receptors are key targets in endocrine-responsive cancers nih.gov. The coumarin scaffold is recognized for its versatility and ability to mimic the steroid core, which allows coumarin derivatives to be designed to bind to steroid hormone receptors like the estrogen receptor nih.gov. The molecular topology of many ER modulators can be mimicked by coumarin derivatives by varying the position of polar groups nih.gov.

Despite this potential, specific experimental data from the search results detailing the binding affinity or direct interaction of 7,8-dihydroxy-4-phenyl-2H-chromen-2-one with either the estrogen receptor (ER) or the progesterone receptor (PR) is not available. Computational and in-silico screening of other phytochemicals and flavonoid derivatives have been performed to assess their potential to bind to these receptors, but these studies did not include the specific compound of interest nih.govscispace.comsemanticscholar.orgresearchgate.net.

Enzymes Involved in Inflammatory Pathways

The inhibitory action of 7,8-dihydroxy-4-phenyl-2H-chromen-2-one on these enzymes is a key aspect of its anti-inflammatory profile. While specific quantitative data on the direct inhibition of these enzymes by this exact compound is still emerging in the scientific literature, the broader class of 4-phenylcoumarins and related dihydroxy-substituted derivatives has demonstrated significant inhibitory potential against these inflammatory enzymes.

For instance, a structurally related compound, 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one, has been shown to exhibit inhibitory activity against COX-1, COX-2, and 5-LOX. This suggests that the 4-phenyl-chromenone scaffold is a viable pharmacophore for targeting these enzymes. Furthermore, studies on other coumarin derivatives have consistently demonstrated their capacity to interfere with the COX and LOX pathways. For example, a study on 7,8-dihydroxy-4-methylcoumarin (B1670369), a compound with a similar dihydroxy substitution pattern on the coumarin ring, revealed a downregulation of COX-2 expression.

The mechanism of inhibition by these compounds is often attributed to their ability to bind to the active site of the enzymes, preventing the substrate (arachidonic acid) from being converted into pro-inflammatory prostaglandins and leukotrienes. The dihydroxy substitution on the coumarin ring is thought to play a crucial role in the binding affinity and inhibitory potency.

Below are tables summarizing the inhibitory activities of structurally similar compounds, which provide an insight into the potential efficacy of 7,8-dihydroxy-4-phenyl-2H-chromen-2-one.

Table 1: Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition by a Structurally Related Dihydroxy-4-phenyl-chromenone Derivative

| Enzyme | IC50 (µM) |

| COX-1 | 7.09 |

| COX-2 | 0.38 |

| 5-LOX | 0.84 |

Data for 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one

Table 2: Effect of a Structurally Related Dihydroxycoumarin on Inflammatory Enzyme Expression

| Compound | Target Enzyme | Effect |

| 7,8-dihydroxy-4-methylcoumarin | COX-2 | Downregulation of expression |

These findings from related compounds strongly support the hypothesis that 7,8-dihydroxy-4-phenyl-2H-chromen-2-one likely exerts its anti-inflammatory effects through the direct inhibition of key pro-inflammatory enzymes. Further research is warranted to quantify the specific inhibitory concentrations (IC50 values) of 7,8-dihydroxy-4-phenyl-2H-chromen-2-one against a panel of inflammatory enzymes to fully elucidate its therapeutic potential.

Structure Activity Relationship Sar Investigations of 7,8 Dihydroxy 4 Phenyl 2h Chromen 2 One Derivatives

Influence of Substituent Patterns on Biological Efficacy

The type and position of substituents on the 7,8-dihydroxy-4-phenyl-2H-chromen-2-one framework significantly modulate its biological activities, particularly its antioxidant capacity and metabolic stability. The catechol group (the two hydroxyl groups at C-7 and C-8) is consistently identified as the key pharmacophore responsible for the antioxidant activity of these compounds. nih.gov

Investigations into substitutions at the C-4 position have revealed that the electronic properties of the substituent play a crucial role. For instance, the introduction of an electron-withdrawing hydrophilic group, such as a carboxymethyl group, at the C-4 position of daphnetin (B354214) (7,8-dihydroxycoumarin) has been shown to enhance its antioxidative capacity. nih.gov Conversely, substituting the C-4 position with a hydrophobic phenyl group tends to have a negative effect on antioxidant activity. nih.gov

Studies comparing different C-4 substituents on daphnetin have provided insights into their effects on metabolic stability, a critical factor for clinical application. The metabolic efficiency, particularly O-methylation by catechol-O-methyltransferase (COMT), is strongly influenced by these substituents. nih.gov

Table 1: Effect of C-4 Substituents on the Antioxidant Activity of Daphnetin Derivatives

| Compound | C-4 Substituent | DPPH Scavenging (EC₅₀, µM) | ABTS⁺ Scavenging (EC₅₀, µM) |

|---|---|---|---|

| Daphnetin | -H | Not specified | Not specified |

| 4-Carboxymethyl daphnetin | -CH₂COOH | 31.38 | 72.38 |

| 4-Phenyl daphnetin | -C₆H₅ | Negative effect reported | Negative effect reported |

| 4-Trifluoromethyl daphnetin | -CF₃ | Few changes observed | Not specified |

Data sourced from research on daphnetin derivatives, highlighting the superior antioxidant activity of the 4-carboxymethyl derivative. nih.gov

Role of Hydroxyl Groups and Methylation on Activity

The dihydroxy substitution pattern is a cornerstone of the biological activity of these coumarins. The phenolic hydroxyl groups are directly involved in the antioxidant mechanism, acting as hydrogen donors to trap free radicals. pjmhsonline.com Specifically, the ortho-dihydroxy (catechol) arrangement at the C-7 and C-8 positions is considered an ideal structural feature for potent radical scavenging and metal chelation. researchgate.net

Methylation of these hydroxyl groups, a common metabolic pathway, significantly alters the compound's properties. This chemical modification generally improves lipophilicity, which can enhance the penetration of the coumarins through pathogenic membranes, thereby improving antimicrobial activity. pjmhsonline.com However, this same modification is detrimental to the antioxidant and antiproliferative activities, which rely on the presence of the free phenolic hydroxyls. pjmhsonline.com

Studies on the metabolism of 7,8-dihydroxycoumarins (daphnetins) by human catechol-O-methyltransferase (COMT) show a regioselective preference. The C-8 hydroxyl group is the primary site of methylation, while the C-7 hydroxyl group is hardly methylated. This selective methylation is a crucial factor in the clearance and metabolic stability of these compounds. nih.gov Protecting the hydroxyl groups by converting them to acetoxy groups, as in 7,8-diacetoxy-4-methylcoumarin, leads to a loss of antioxidant activity. nih.gov

Table 2: Comparison of Antioxidant Efficacy Based on Hydroxyl and Acetoxy Groups

| Compound | Key Functional Groups | Antioxidant Activity |

|---|---|---|

| 7,8-Dihydroxy-4-methylcoumarin (B1670369) | 7-OH, 8-OH | Excellent |

| 7,8-Diacetoxy-4-methylcoumarin | 7-OAc, 8-OAc | Inactive |

| 7-Hydroxy-4-methylcoumarin | 7-OH | Moderate |

This table illustrates the critical role of free hydroxyl groups for antioxidant activity in 4-methylcoumarin derivatives, with dihydroxy compounds showing superior efficacy compared to monohydroxy or diacetoxy analogues. nih.gov

Impact of Phenyl Ring Substitutions on Pharmacological Profiles

Modifications to the 4-phenyl ring (often referred to as the B-ring in neoflavonoids) are a key strategy for tuning the pharmacological profile of 7,8-dihydroxy-4-phenyl-2H-chromen-2-one derivatives. These substitutions can influence potency and selectivity against various biological targets, including kinases and tubulin.

A study on a series of 7,8-dihydroxy-4-arylcoumarins revealed that substitutions on the phenyl ring are essential for achieving potent anti-proliferation activities against cancer cell lines. researchgate.net For example, compounds with a 3'-hydroxy and 4'-methoxy substitution pattern on the 4-phenyl ring were found to be potent inhibitors of tubulin polymerization and exhibited significant anti-proliferation activity against human breast carcinoma (MDA-MB-468) and human epidermoid carcinoma (A431) cells. researchgate.net This highlights the importance of the substitution pattern on the B-ring for specific target interactions.

Table 3: Anti-proliferation Activities of 7,8-dihydroxy-4-arylcoumarin Derivatives

| Compound | 4-Aryl Substituent | MDA-MB-468 (IC₅₀, µM) | A431 (IC₅₀, µM) |

|---|---|---|---|

| 6a | 3'-hydroxy-4'-methoxyphenyl | 0.64 | 2.56 |

| 6b | 3',4'-dimethoxyphenyl | 0.69 | 1.78 |

| 6c | 4'-methoxyphenyl | 1.33 | 2.29 |

Data from a study on 7,8-dihydroxy-4-arylcoumarins, demonstrating the impact of phenyl ring substitutions on anticancer activity. researchgate.net

Effects of Heterocyclic Annulation on Bioactivity

Fusing additional heterocyclic rings to the coumarin (B35378) scaffold is a powerful strategy for creating novel molecular architectures with enhanced or entirely new biological activities. nih.govresearchgate.net This approach, known as heterocyclic annulation, can generate hybrid molecules with improved pharmacological profiles, targeting a diverse range of biological processes. researchgate.net

The fusion of heterocycles at the 3,4-positions of the coumarin ring has been a particularly fruitful area of research, leading to compounds with significant antibacterial, antioxidant, antiviral, and anticholinesterase activities. nih.gov For example, the synthesis of angularly fused polycyclic heterocycles incorporating coumarin, benzofuran, and pyridine (B92270) rings has yielded compounds with promising anti-inflammatory and antimicrobial properties. nih.gov These fused systems create rigid, complex structures that can interact with biological targets with high specificity. The development of coumarin-fused heterocyclic molecules is a topic of great interest in synthetic organic chemistry due to their diverse applications. benthamdirect.comingentaconnect.com

Positional Isomerism and Biological Activity

The positioning of the hydroxyl groups on the coumarin ring profoundly influences the biological activity of dihydroxy-4-phenylcoumarins. Comparative studies of positional isomers have demonstrated significant differences in their antioxidant potentials.

Specifically, coumarins with an ortho-dihydroxy substitution pattern, such as 7,8-dihydroxy and 6,7-dihydroxy isomers, exhibit excellent activity as antioxidants and radical scavengers. researchgate.netnih.gov Their efficacy is markedly better than that of meta-dihydroxy analogues, like 5,7-dihydroxy-4-phenylcoumarin (B1236179), or monohydroxy derivatives. nih.govresearchgate.net

Research confirms the superior antioxidant activity of 7,8-dihydroxy-4-phenylcoumarin compared to its 5,7-dihydroxy positional isomer. researchgate.net The arrangement of the hydroxyl groups in the 7,8-position facilitates the donation of a hydrogen atom and the stabilization of the resulting radical, which is key to its potent free radical scavenging capabilities. ni.ac.rs

Table 4: Comparative Antioxidant Activity of Dihydroxy-4-methylcoumarin Isomers

| Compound | Hydroxyl Positions | Antioxidant Efficacy |

|---|---|---|

| 6,7-dihydroxy-4-methylcoumarin | 6,7- (ortho) | Excellent |

| 7,8-dihydroxy-4-methylcoumarin | 7,8- (ortho) | Excellent |

| 5,7-dihydroxy-4-methylcoumarin | 5,7- (meta) | Moderate |

This table compares the antioxidant activity of positional isomers of dihydroxy-4-methylcoumarin, showing the superiority of the ortho-dihydroxy arrangement. nih.gov

Therapeutic Potential and Translational Research Applications of 7,8 Dihydroxy 4 Phenyl 2h Chromen 2 One

Preclinical Investigations and Drug Discovery Efforts

Preclinical investigations into 7,8-dihydroxy-4-phenyl-2H-chromen-2-one and its related structures have primarily focused on elucidating their biological activities and potential as therapeutic agents. The core coumarin (B35378) scaffold is a well-established pharmacophore, and the specific substitutions on this structure significantly influence its biological effects. The presence of hydroxyl groups can contribute to antioxidant and anti-inflammatory activities by participating in redox reactions and neutralizing free radicals.

Drug discovery efforts have centered on leveraging the 7,8-dihydroxy-4-phenylcoumarin skeleton as a template for developing novel therapeutic agents. A key area of investigation is its potential as an anticancer agent, with research indicating that compounds with this structure may induce programmed cell death (apoptosis) in cancer cells. Synthetic modifications at various positions on the coumarin ring are being explored to enhance potency and selectivity for specific biological targets.

Development as Multi-Target Therapeutic Agents

A significant aspect of the therapeutic potential of 7,8-dihydroxy-4-phenyl-2H-chromen-2-one derivatives lies in their ability to act as multi-target agents. This approach is particularly relevant in complex diseases like cancer, where multiple signaling pathways are often dysregulated.

A series of 7,8-dihydroxy-4-arylcoumarins, which are structurally related to the subject compound, have been identified as dual inhibitors of both kinases and tubulin. Kinases are crucial enzymes in cell signaling pathways that are often overactive in cancer, while tubulin is the building block of microtubules, which are essential for cell division. By targeting both, these compounds can disrupt cancer cell proliferation and survival through multiple mechanisms. Further evaluation of selected molecules from this series revealed broad-spectrum inhibitory activities against a panel of kinases, including Flt-1, VEGFR2, RET, and EGFR. This multi-target profile suggests that 7,8-dihydroxy-4-phenyl-2H-chromen-2-one and its analogs could be developed into effective anticancer agents with a reduced likelihood of drug resistance.

Potential Applications in Specific Disease Areas

While direct studies on 7,8-dihydroxy-4-phenyl-2H-chromen-2-one for skin aging are limited, research on structurally similar compounds suggests its potential in this area. Skin aging is a complex process involving the degradation of extracellular matrix proteins like collagen and elastin by enzymes such as collagenase and elastase, and hyperpigmentation due to the overproduction of melanin by the enzyme tyrosinase.

Derivatives of 4-methylcoumarin have been shown to possess anti-aging potential. Specifically, 7,8-dihydroxy-4-methylcoumarin (B1670369) has been found to suppress elastase activity. nih.gov This inhibition of elastase can help in maintaining skin elasticity. Furthermore, other studies on isoflavones, which share structural similarities with neoflavones, have demonstrated that the presence of hydroxyl groups at the C7 and C8 positions can lead to potent inhibition of tyrosinase, the key enzyme in melanin synthesis. nih.gov These findings suggest that 7,8-dihydroxy-4-phenyl-2H-chromen-2-one, by virtue of its dihydroxy substitution pattern, may also exhibit inhibitory activity against key enzymes involved in skin aging.

Table 1: Inhibitory Activity of Related Dihydroxycoumarin Derivatives on Skin Aging-Related Enzymes

| Compound Derivative | Target Enzyme | Activity |

| 7,8-dihydroxy-4-methylcoumarin | Elastase | Suppressed activity nih.gov |

| 7,8,4'-trihydroxyisoflavone | Tyrosinase | Potent suicide substrate nih.gov |

| 5,7,8,4'-tetrahydroxyisoflavone | Tyrosinase | Potent suicide substrate nih.gov |

This table presents data on compounds structurally related to 7,8-dihydroxy-4-phenyl-2H-chromen-2-one to indicate its potential therapeutic applications.

Tropical theileriosis, a tick-borne disease caused by the protozoan parasite Theileria annulata, poses a significant threat to livestock. A study investigating the inhibitory potential of 3- and 4-arylcoumarin derivatives on Theileria annulata enolase (TaENO), a key enzyme in the parasite's metabolism, identified a compound closely related to 7,8-dihydroxy-4-phenyl-2H-chromen-2-one as a potent inhibitor.

The compound, 4-(3,4-dihydroxyphenyl)-7,8-dihydroxy-2H-chromen-2-one, demonstrated significant inhibitory effects on TaENO with an IC50 value of 13.170 µM. The kinetic analysis revealed that this compound acts as an uncompetitive inhibitor of the enzyme. This finding is particularly promising as an ideal drug would inhibit the parasite's enzyme without affecting the host's homologous enzyme. This research highlights the potential of the 7,8-dihydroxy-4-phenylcoumarin scaffold in the development of novel treatments for tropical theileriosis.

The 7,8-dihydroxy-4-phenylcoumarin scaffold has been investigated for its potential in breast cancer therapy. A study on a series of 7,8-dihydroxy-4-arylcoumarins found that several derivatives exhibited significant anti-proliferation activities against human breast carcinoma MDA-MB-468 cells. For instance, compounds with specific substitutions on the 4-phenyl ring displayed IC50 values as low as 0.64 µM and 0.69 µM.

Another study on 7,8-dihydroxy-3-arylcoumarin derivatives (note the phenyl group is at position 3) also demonstrated cytotoxic activity against the MDA-MB-231 breast cancer cell line. One of the derivatives, 7,8-Diacetoxy-3-(4-nitrophenyl)coumarin, showed a high cytotoxic activity with a CC50 of 7.51±0.07 μM. nih.gov The mechanism of action was found to be associated with cell cycle arrest in the S phase. nih.gov These studies underscore the potential of the 7,8-dihydroxycoumarin core, with an aryl group at either the 3 or 4 position, as a promising framework for the development of new breast cancer therapies.

Table 2: Cytotoxic Activity of 7,8-dihydroxy-4-arylcoumarin Derivatives against Breast Cancer Cells

| Cell Line | Compound Derivative | IC50 (µM) |

| MDA-MB-468 | 7,8-dihydroxy-4-(aryl)coumarin derivative 6a | 0.64 |

| MDA-MB-468 | 7,8-dihydroxy-4-(aryl)coumarin derivative 6b | 0.69 |

| MDA-MB-468 | 7,8-dihydroxy-4-(aryl)coumarin derivative 6c | 1.33 |

| MDA-MB-231 | 7,8-Diacetoxy-3-(4-nitrophenyl)coumarin | 7.51±0.07 |

This table presents data on compounds structurally related to 7,8-dihydroxy-4-phenyl-2H-chromen-2-one to indicate its potential therapeutic applications.

The potential of coumarin derivatives in lung cancer treatment has been an active area of research. While direct studies on 7,8-dihydroxy-4-phenyl-2H-chromen-2-one are emerging, related compounds have shown promising results. A study on a series of 3,4-diarylcoumarins investigated their in-vitro cytotoxic activity in the A549 human lung cancer cell line.

The findings revealed that the presence of 7,8-diacetoxy or 7,8-dihydroxy groups on the coumarin ring enhanced the cytotoxic activity. One of the most potent compounds in this series, 7,8-Diacetoxy-3-(4-(methylsulfonyl)phenyl)-4-phenylcoumarin, exhibited a CC50 of 13.5±0.15μM in the A549 cell line. nih.gov The mode of action was linked to cell cycle arrest and ROS-dependent cell death. Additionally, a study on 7,8-dihydroxycoumarin (daphnetin), which lacks the 4-phenyl group, demonstrated that it inhibits the proliferation of A549 human lung adenocarcinoma cells and induces apoptosis by suppressing the Akt/NF-κB signaling pathway. nih.gov These results suggest that the 7,8-dihydroxy-4-phenylcoumarin scaffold is a promising candidate for the development of novel lung cancer treatments.

Cardiovascular and Neurodegenerative Disease Research

The therapeutic potential of 7,8-dihydroxy-4-phenyl-2H-chromen-2-one in the context of cardiovascular and neurodegenerative diseases is an emerging area of research, largely underpinned by the compound's significant antioxidant and anti-inflammatory properties. While direct studies on this specific molecule are limited, the broader class of coumarins, and particularly those with a 7,8-dihydroxy substitution pattern, have demonstrated promising activities in preclinical models relevant to these complex diseases.

Flavonoids, the larger class of compounds to which neoflavonoids like 7,8-dihydroxy-4-phenyl-2H-chromen-2-one belong, are recognized for their beneficial effects on the cardiovascular system. nih.gov Their cardioprotective effects are often attributed to their antioxidant capabilities, which include decreasing the oxidation of low-density lipoproteins (LDL), a key event in the pathogenesis of atherosclerosis. nih.gov Furthermore, flavonoids can promote vasodilation and regulate apoptotic processes within the endothelium, contributing to improved vascular health. nih.gov The anti-inflammatory actions of flavonoids also play a crucial role in mitigating the chronic inflammation that drives cardiovascular diseases. researchgate.net

In the realm of neurodegenerative diseases, oxidative stress and inflammation are key pathological drivers. nih.gov The neuroprotective potential of coumarin derivatives is often linked to their ability to combat these processes. Research on related compounds, such as 7,8-dihydroxy-4-methylcoumarin, has shown protective effects against oxidative stress-induced neuronal damage. uniroma1.itnih.gov Studies have demonstrated that 4-methylcoumarins bearing ortho-dihydroxy groups on the benzenoid ring exhibit considerable neuroprotective effects by inhibiting cytotoxicity and the formation of reactive oxygen species (ROS). uniroma1.itnih.gov For instance, 7,8-dihydroxy-4-methylcoumarin (DHMC) has been shown to protect against glutamate-induced toxicity in hippocampal cells and reduce infarct volume in animal models of cerebral hypoxia/ischemia. nih.gov These protective effects are associated with the compound's ability to scavenge free radicals. nih.gov

The anti-inflammatory properties of 7,8-dihydroxycoumarin derivatives are also highly relevant to their potential in treating neurodegenerative disorders. Chronic inflammation contributes significantly to the pathogenesis of these diseases. nih.gov Derivatives of 4-methylcoumarin have been shown to inhibit the production of pro-inflammatory mediators in activated microglial cells, the primary immune cells of the central nervous system. nih.gov

The structural features of 7,8-dihydroxy-4-phenyl-2H-chromen-2-one, specifically the catechol (ortho-dihydroxy) moiety, are critical for its antioxidant activity. nih.gov This functional group is a potent scavenger of free radicals, which is a key mechanism underlying its potential therapeutic effects in both cardiovascular and neurodegenerative diseases. nih.gov

Table 1: Investigated Therapeutic Effects of Related 7,8-Dihydroxycoumarin Derivatives

| Compound | Therapeutic Area | Investigated Effect | Model System | Reference |

|---|---|---|---|---|

| 7,8-dihydroxy-4-methylcoumarin | Neuroprotection | Protection against glutamate-induced toxicity and ischemic brain injury | Hippocampal HT-22 cells and neonatal rats | nih.gov |

| 7,8-dihydroxy-4-methylcoumarins | Neuroprotection | Inhibition of cytotoxicity and ROS formation | PC12 cells | uniroma1.itnih.gov |

| 7,8-dihydroxy-3-ethoxycarbonylmethyl-4-methylcoumarin | Anti-inflammatory | Inhibition of pro-inflammatory mediators | Primary rat microglial cultures | nih.gov |

| 7,8-diacetoxy-3-ethoxycarbonylmethyl-4-methylcoumarin | Anti-inflammatory | Inhibition of pro-inflammatory mediators | Primary rat microglial cultures | nih.gov |

Biocompatibility Assessments for Therapeutic Use

The biocompatibility of a compound is a critical factor in determining its potential for therapeutic applications. While comprehensive biocompatibility data specifically for 7,8-dihydroxy-4-phenyl-2H-chromen-2-one is not extensively available in the public domain, studies on related coumarin derivatives provide valuable insights into the potential safety profile of this class of compounds.

Cytotoxicity studies are a fundamental component of biocompatibility assessment. Research on a related compound, 7,8-diacetoxy-3-(4-methylsulfonyl phenyl)coumarin, demonstrated selective cytotoxic activity against a human prostate cancer cell line (PC-3) while showing significantly lower toxicity towards a non-cancerous human prostate cell line (WPE1-N22). researchgate.net This selectivity suggests that certain 7,8-disubstituted coumarins may have a favorable therapeutic window, being more toxic to cancer cells than to healthy cells.

In another study, the pharmacodynamics and toxicity of 7,8-dihydroxy-4-methylcoumarin (DHMC) were evaluated. The findings indicated that DHMC exhibited selective cytotoxicity towards U-937 leukemic cells over mature monocytes. nih.gov Furthermore, a sub-acute toxicity evaluation in Balb/c mice revealed that DHMC administered intraperitoneally at doses up to 100 mg/kg did not induce any systemic damage. nih.gov This in vivo data provides a strong indication of the potential biocompatibility of 7,8-dihydroxycoumarin scaffolds for systemic use.

The evaluation of cytotoxicity is often performed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. nih.govmdpi.com Such assays are crucial for determining the concentration at which a compound may become toxic to cells. For instance, in a study investigating puerarin, a flavonoid, the IC50 (half-maximal inhibitory concentration) values were determined in Caco-2 colon cancer cells at different time points, while lower concentrations showed minimal cytotoxicity. mdpi.com This highlights the importance of dose-dependent evaluation in biocompatibility assessments.

While these studies on related compounds are encouraging, it is imperative that direct and thorough biocompatibility assessments of 7,8-dihydroxy-4-phenyl-2H-chromen-2-one are conducted. These would typically involve a battery of in vitro tests on various healthy human cell lines, followed by in vivo toxicity studies in animal models to establish a comprehensive safety profile before any potential clinical translation.

Table 2: Summary of Biocompatibility Data for Related Coumarin Derivatives

| Compound | Cell Line/Animal Model | Key Finding | Reference |

|---|---|---|---|

| 7,8-diacetoxy-3-(4-methylsulfonyl phenyl)coumarin | Human prostate cancer (PC-3) vs. non-cancerous prostate (WPE1-N22) cells | Selective cytotoxicity towards cancer cells | researchgate.net |

| 7,8-dihydroxy-4-methylcoumarin | U-937 leukemic cells vs. mature monocytes | Selective cytotoxicity towards leukemic cells | nih.gov |

| 7,8-dihydroxy-4-methylcoumarin | Balb/c mice | No systemic damage at doses up to 100 mg/kg (intraperitoneal) | nih.gov |

Natural Occurrence, Isolation, and Biosynthetic Considerations of 7,8 Dihydroxy 4 Phenyl 2h Chromen 2 One

Biosynthetic Pathways (e.g., Shikimates and Phenylpropanoids Pathway)

The biosynthesis of coumarins, including 4-phenylcoumarins, is intricately linked to the shikimate and phenylpropanoid pathways, which are fundamental processes in plant secondary metabolism.

The shikimate pathway is a seven-step metabolic route utilized by plants, bacteria, fungi, and algae for the production of aromatic amino acids, including phenylalanine and tyrosine. This pathway begins with the substrates phosphoenolpyruvate and erythrose-4-phosphate and culminates in the formation of chorismate, a key precursor for aromatic compounds.

The phenylpropanoid pathway then utilizes the aromatic amino acids generated from the shikimate pathway. Phenylalanine is converted to cinnamic acid, which serves as a central intermediate for a vast array of natural products. Through a series of enzymatic reactions, including hydroxylations and methylations, cinnamic acid is transformed into various hydroxycinnamic acids. These acids are the direct precursors to the coumarin (B35378) skeleton. The formation of the characteristic benzopyrone structure of coumarins involves the ortho-hydroxylation of cinnamic acid derivatives, followed by trans/cis isomerization of the side chain and subsequent lactonization.

Distribution of Coumarins in Natural Sources

Coumarins are a widespread class of secondary metabolites found throughout the plant kingdom, as well as in some fungi and bacteria. They are present in various parts of the plant, including roots, stems, leaves, flowers, fruits, and seeds.

The distribution of coumarins is particularly prominent in certain plant families. These include:

Apiaceae (or Umbelliferae): This family is a rich source of a wide variety of coumarins.

Rutaceae: Many citrus plants belong to this family and are known to produce coumarins.

Fabaceae (or Leguminosae): A diverse range of coumarins has been isolated from this family.

Asteraceae (or Compositae): This large family of flowering plants also contains numerous coumarin-producing species.

The presence and diversity of coumarins in these and other plant families underscore their significant ecological roles, which include acting as defense compounds against herbivores and pathogens.

Q & A

Q. What are the established synthetic routes for 7,8-dihydroxy-4-phenyl-2H-chromen-2-one, and how are reaction conditions optimized?

The synthesis of chromene derivatives typically involves condensation reactions under basic or acidic conditions. For example, a common approach uses sodium hydroxide in ethanol with hydrogen peroxide to cyclize intermediates like (E)-3-aryl-1-(2-hydroxyphenyl)prop-2-en-1-one derivatives. Optimization includes adjusting molar ratios (e.g., 1:3 substrate-to-base ratio), solvent choice (ethanol for solubility and reactivity), and controlled addition of oxidizing agents to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. How is the structural characterization of 7,8-dihydroxy-4-phenyl-2H-chromen-2-one validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Key parameters include bond lengths (e.g., C–C: ~1.48–1.52 Å), angles (e.g., C–O–C: ~120°), and planarity deviations (e.g., chromene ring r.m.s. deviation ≤0.2 Å). Complementary techniques like NMR (¹H/¹³C) and IR spectroscopy confirm functional groups, such as hydroxyl (broad ~3200 cm⁻¹) and carbonyl (C=O stretch ~1700 cm⁻¹). SC-XRD refinement metrics (R factor ≤0.05) ensure accuracy .

Q. What are the recommended storage and handling protocols for this compound?

Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of phenolic hydroxyl groups. Avoid exposure to moisture, heat, and light, which can degrade the chromene core. Use personal protective equipment (gloves, lab coats) and work in a fume hood to mitigate inhalation risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 7,8-dihydroxy-4-phenyl-2H-chromen-2-one derivatives?

Discrepancies in bioactivity (e.g., anticancer vs. antibacterial efficacy) often arise from variations in assay conditions or substituent effects. To address this:

- Standardize assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin).

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., nitro, methoxy groups) and compare IC₅₀ values.

- Validate mechanisms : Employ molecular docking to assess binding affinity to targets like topoisomerase II or bacterial enzymes .

Q. What experimental strategies are critical for analyzing non-planar distortions in the chromene ring system?

Non-planarity (e.g., methyl group deviations >1.9 Å from the mean plane) can impact reactivity and bioactivity. Strategies include:

- Torsional angle analysis : Use SC-XRD to measure dihedral angles (e.g., C7–C8–C9–O2 = 11.0°).

- Computational modeling : Density Functional Theory (DFT) calculations to compare optimized vs. experimental geometries.

- Hydrogen bonding assessment : Identify intramolecular interactions (e.g., N–H⋯O) that stabilize distortions .

Q. How can researchers design chromene derivatives to enhance solubility without compromising bioactivity?

- Introduce polar groups : Sulfonate or amino substituents improve aqueous solubility.

- Prodrug strategies : Mask hydroxyl groups as esters or glycosides, which hydrolyze in vivo.

- Co-crystallization : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes. Validate via HPLC solubility assays and pharmacokinetic studies .

Methodological Notes

- Synthesis Optimization : Monitor reactions via TLC and optimize stoichiometry to reduce byproducts.

- Crystallography : Apply the SQUEEZE algorithm (PLATON) to model disordered solvent molecules in SC-XRD data .

- Bioactivity Validation : Use dose-response curves and triplicate replicates to ensure statistical significance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.